4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one

spirocyclic Fsp3 molecular complexity

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one (CAS 887209-73-6) is a synthetic coumarin derivative that incorporates a rigid 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 4-position of the 7-hydroxy-8-methylchromen-2-one core. This compound belongs to the class of 4-aminomethyl-substituted 7-hydroxycoumarins, which are widely employed as fluorescent probes, enzyme substrates, and bioactive scaffolds.

Molecular Formula C18H21NO5
Molecular Weight 331.368
CAS No. 887209-73-6
Cat. No. B2802235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one
CAS887209-73-6
Molecular FormulaC18H21NO5
Molecular Weight331.368
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2CN3CCC4(CC3)OCCO4)O
InChIInChI=1S/C18H21NO5/c1-12-15(20)3-2-14-13(10-16(21)24-17(12)14)11-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10,20H,4-9,11H2,1H3
InChIKeyFMXHDWQMDDFAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one: A Spirocyclic Coumarin for Specialized Screening and Probe Development


4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one (CAS 887209-73-6) is a synthetic coumarin derivative that incorporates a rigid 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 4-position of the 7-hydroxy-8-methylchromen-2-one core [1]. This compound belongs to the class of 4-aminomethyl-substituted 7-hydroxycoumarins, which are widely employed as fluorescent probes, enzyme substrates, and bioactive scaffolds. The spirocyclic amine appendage distinguishes it from simpler 4-methyl or 4-aryl analogs, potentially altering its physicochemical properties, molecular recognition profile, and synthetic tractability for further derivatization [2].

Why 4-Substituted 7-Hydroxy-8-methylchromen-2-one Analogs Cannot Replace This Specific Spirocyclic Coumarin


Despite sharing the 7-hydroxy-8-methylchromen-2-one pharmacophore, analogs bearing different 4-aminomethyl substituents exhibit divergent steric bulk, hydrogen-bonding capacity, lipophilicity, and metabolic stability. The 1,4-dioxa-8-azaspiro[4.5]decane group introduces a conformationally constrained spirocyclic architecture that is absent in linear or monocyclic amine counterparts . This rigidification can translate into altered target binding kinetics, improved selectivity, or distinct ADME profiles. Substituting a simpler 4-methyl, 4-phenyl, or 4-piperazinyl analog will not recapitulate these properties, making direct replacement invalid without empirical validation .

Quantitative Differentiation Evidence for 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one vs. Structural Analogs


Molecular Shape and Fraction of sp³-Hybridized Carbons (Fsp³) as a Predictor of Target Selectivity

The 1,4-dioxa-8-azaspiro[4.5]decane substituent contributes to a higher fraction of sp³-hybridized carbons (Fsp³) compared to planar 4-aryl or 4-alkyl analogs. An elevated Fsp³ is correlated with increased aqueous solubility, reduced promiscuity, and higher clinical success rates [1]. For this compound, the spirocyclic ring alone provides four sp³ carbons absent in 4-methyl or 4-phenyl comparators. While direct Fsp³ values for the target compound have not been reported, computed molecular formulas (C₁₈H₂₁NO₅) confirm a substantial aliphatic character relative to 4-methylumbelliferone (C₁₀H₈O₃, Fsp³ = 0.10) .

spirocyclic Fsp3 molecular complexity drug-likeness

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Permeability

The introduction of the dioxa-azaspiro moiety increases TPSA due to additional oxygen and nitrogen atoms. The target compound's TPSA is 68.2 Ų [1], which is higher than that of 4-methylumbelliferone (~46.5 Ų) but remains below the 90 Ų threshold commonly associated with CNS penetration [2]. This places the compound in an intermediate range suitable for both peripheral and CNS targets, unlike more polar analogs that are restricted to peripheral applications.

TPSA CNS permeability physicochemical property drug design

Hydrogen-Bond Acceptor Count and Predicted Solubility Enhancement

The dioxa-azaspiro substituent adds two ether oxygen and one tertiary amine hydrogen-bond acceptors compared to 4-methylumbelliferone. The target compound has a total of 6 H-bond acceptors versus 3 for 4-methylumbelliferone [1]. Increased acceptor count is generally associated with improved aqueous solubility, which is critical for in vitro assay performance and in vivo dosing [2].

H-bond acceptor solubility formulation ADME

High-Value Application Scenarios for 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one


Diversity-Oriented Screening Libraries for Underexplored Kinase or GPCR Targets

The combination of a coumarin fluorophore with a rigid spirocyclic amine makes this compound a valuable addition to diversity sets aiming to probe non-flat chemical space. Its elevated Fsp³ and intermediate TPSA profile (Section 3, Evidence 1 & 2) suggest potential for identifying hits against targets that have proven refractory to traditional planar scaffolds [1].

Fluorescent Probe Development Requiring Altered Lipophilicity

7-Hydroxycoumarins are widely used as fluorescent reporters. The dioxa-azaspiro group modulates the compound's hydrophilicity without extinguishing fluorescence, enabling the design of probes with distinct cellular distribution or protein-binding characteristics compared to 4-methylumbelliferone-based probes [2].

Structure-Activity Relationship (SAR) Studies Comparing Spirocyclic vs. Linear Amine Substituents

This compound serves as a key SAR probe for dissecting the contribution of conformational restriction to target engagement. Its activity can be directly compared with that of 4-(N,N-diethylaminomethyl)- or 4-(piperidin-1-ylmethyl)-7-hydroxy-8-methylchromen-2-one analogs to isolate the effect of spirocyclization on potency, selectivity, or metabolic stability .

Synthetic Intermediate for Late-Stage Functionalization

The 7-hydroxyl group is a handle for esterification, etherification, or sulfation, enabling rapid diversification. Combined with the spirocyclic amine's potential for quaternization or N-oxide formation, the compound offers two orthogonal vectors for parallel library synthesis [3].

Quote Request

Request a Quote for 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.